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Compound of Interest

Compound Name: 3-methyl-1,4-oxazepan-5-one
CAS No.: 1224374-23-5
Cat. No.: B6259042
Get Quote
. J

Executive Summary

The 1,4-oxazepan-5-one scaffold represents a privileged heterocyclic core in medicinal
chemistry, bridging the structural gap between morpholines and diazepines. Its seven-
membered ring system, characterized by a ketone at position 5 and heteroatoms at positions 1
(oxygen) and 4 (nitrogen), offers unique conformational flexibility that allows it to mimic peptide
turns and interact with diverse biological targets.

This guide objectively compares the biological performance of three distinct classes of 1,4-
oxazepan-5-one analogs:

¢ Spiro-fused Analogs: (e.g., 1-oxa-4-azaspironenones)
e Benzo-fused Analogs: (e.g., benzo[b][1,4]oxazepines)
» Hybrid Analogs: (e.g., Coumarin-oxazepine hybrids)

Key Finding: Spiro-fused analogs currently demonstrate the highest potency in anticancer
applications (IC50 < 0.2 uM), while benzo-fused analogs excel in CNS receptor affinity and
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tubulin inhibition.

Chemical Classification & Structural Logic

To understand the biological variance, we must first categorize the structural modifications.

Core Scaffold: 1,4-oxazepan-5-one.

o Class A (Spiro-fused): Features a spiro-carbon at position 2 or 3, often connecting to a
cyclohexadienone ring. This rigidifies the structure, enhancing selectivity for kinase pockets.

o Class B (Benzo-fused): Fusion of a benzene ring (usually at C6-C7), creating a benzolb]
[1,4]oxazepine system. This mimics the benzodiazepine anxiolytic core.

e Class C (Hybrids): The oxazepane ring is appended to another pharmacophore (e.g.,
coumarin) via the nitrogen atom, designed for multi-target pharmacology.

Comparative Biological Activity[1][2]
Anticancer Activity Profile

The following table contrasts the cytotoxicity of key analogs against major cancer cell lines.
Data is synthesized from recent comparative studies.

Table 1: Comparative Cytotoxicity (IC50 in pM)
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Target MDA-MB- Toxicity
Analog Compoun . A549 HeLa
Mechanis 231 . (Normal
Class dID (Lung) (Cervical)
m (Breast) Cells)
NF-kB
] Compound ) Low
Spiro-fused Suppressio  0.66 0.10 >10
8d [1] (HUVEC)
n
i Compound  Cell Cycle
Spiro-fused 0.26 0.25 0.34 Moderate
6d [1] Arrest
Benzo- Compound  Tubulin
o N/A 1.00* N/A Low
fused la[2] Inhibition
) Compound Very Low
Hybrid Unknown N/A N/A 39.6
5b [3] (WRL68)

*Value estimated from comparative tubulin assembly assays.

Analysis:

e Potency: The Spiro-fused analog (8d) is superior, exhibiting nanomolar potency (0.10 yuM)

against triple-negative breast cancer cells (MDA-MB-231).

o Selectivity: Hybrid analogs (5b) show significantly lower potency (39.6 uM) but offer a better
safety profile, making them suitable starting points for chronic therapies rather than acute

chemotherapy.

CNS Receptor Affinity (SAR Insight)

Benzo-fused analogs are the primary candidates for CNS indications due to their structural

overlap with dopamine and serotonin ligands.

Table 2: Dopamine D4 Receptor Affinity (Ki in nM)
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R2 Substituent R1 Substituent

Compound Ki (nM) Activity Trend
(N4-benzyl) (C2)
la 4-chlorobenzyl H 15 Baseline
1b 4-chlorobenzyl Methyl 8 Enhanced (2x)
Reduced (Steric
1c 4-chlorobenzyl Ethyl 25
Clash)
3,4- Slight
le H 12
dichlorobenzyl Improvement

SAR Conclusion: Substitution at the C2 position is critical. A small methyl group (1b) locks the
conformation favorable for D4 receptor binding, whereas larger groups (Ethyl) cause steric

hindrance.

Mechanism of Action Visualization

The biological activity of these analogs is driven by two distinct pathways depending on the
structural class.
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Click to download full resolution via product page

Figure 1: Dual mechanistic pathways. Spiro-fused analogs primarily target signaling (NF-kB)
and cell cycle checkpoints, while benzo-fused analogs act as physical inhibitors of tubulin

dynamics.

Experimental Protocols
Synthesis Workflow: [2+5] Cycloaddition
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This is the most robust method for generating the 1,4-oxazepine/oxazepane core.
Reagents:

o Schiff Base (Imine intermediate)[1]

e Cyclic Anhydride (Succinic, Maleic, or Phthalic)

e Solvent: Dry Benzene or Toluene

Step-by-Step Protocol:

e Imine Formation: Reflux equimolar amounts of primary amine and aldehyde in absolute
ethanol with catalytic glacial acetic acid for 4—6 hours. Monitor via TLC (Hexane:Ethyl
Acetate 3:1).

e Cyclization: Dissolve the isolated Schiff base (0.01 mol) in dry benzene (20 mL).
» Addition: Slowly add the cyclic anhydride (0.01 mol) to the solution.

o Reflux: Heat the mixture at reflux temperature for 6—8 hours.

« |solation: Evaporate the solvent under reduced pressure.

» Purification: Recrystallize the residue from ethanol/dioxane to yield the 1,4-oxazepan-5-one
derivative.

Biological Assay: MTT Cytotoxicity Screen

A standardized protocol to validate the IC50 values cited in Table 1.

Materials:

e Celllines: A549, MDA-MB-231.

e Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]

Protocol:
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e Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

e Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 — 100 pM).
Include Doxorubicin as a positive control.

« Incubation: Incubate for 48 hours.

e Labeling: Add 20 pL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

e Solubilization: Aspirate medium and add 150 pL DMSO to dissolve formazan crystals.
e Quantification: Measure absorbance at 570 nm using a microplate reader.

o Calculation: Calculate % viability =

. Plot dose-response curve to determine 1C50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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